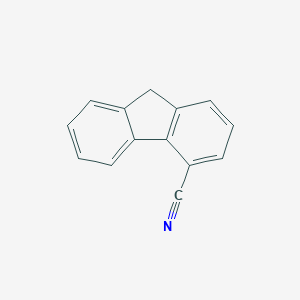

9H-fluorene-4-carbonitrile

Übersicht

Beschreibung

9H-fluorene-4-carbonitrile is a chemical compound with the molecular formula C14H9N . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile, has been synthesized using a single SNS ligand derived nickel complex . This method was employed for a wide range of substrates, including substituted fluorenes and various alcohols .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .Physical and Chemical Properties Analysis

The molecular weight of this compound is 191.228 Da . Other physical and chemical properties such as boiling point, density, and melting point were not found in the search results.Wissenschaftliche Forschungsanwendungen

Biodegradation Pathways

9H-fluorene compounds, such as fluorene, are used in studying biodegradation pathways by certain bacterial strains. An example is the Arthrobacter sp. strain F101, which utilizes fluorene as its sole carbon and energy source. This strain was shown to produce metabolites like 9-fluorenol and 9H-fluoren-9-one during fluorene degradation, suggesting two different biodegradation pathways (Grifoll et al., 1992).

Chemical Synthesis and Reactions

9H-fluorene derivatives have been synthesized through various chemical reactions. For instance, novel spiro[fluorene-9,4′-(1′,2′,3′,4′-tetrahydropyridine)]-5′-carbonitriles were obtained from the reaction of N1,N2-diarylacetamidines with 2,4,7-trinitro-9H-fluoren-9-ylidene propanedinitrile (Gomaa & Döpp, 1998).

Photovoltaic Properties

Fluorene-based conjugated polymers, synthesized by copolymerizing substituted 9H-fluorenes, demonstrate potential in photovoltaic applications. These polymers exhibit broad absorption in the 350–1000 nm region and have narrow optical bandgaps, making them suitable for solar cell applications (Lin et al., 2018).

Friedel-Crafts Acetylation

The Friedel-Crafts acetylation of 9H-fluorene, using acetyl chloride and aluminum chloride, produces mono- and diacetyl-9H-fluorenes. This process highlights the reactivity-selectivity pattern of 9H-fluorene in different solvents, temperatures, and reaction times (Titinchi et al., 2008).

Solvolytic and Elimination Reactions

Studies on 9H-fluorene derivatives show solvolytic and elimination reactions under various conditions. For example, solvolysis of 9-(2-chloro-2-propyl)fluorene produces 9-(2-propenyl)fluorene and other products, indicating a branched mechanism involving a common ion pair (Thibblin, 1987).

Polyfluorene Synthesis for Light-Emitting Devices

A study on 9,9-dioctyl-9H-fluorene showed its application in synthesizing polyfluorenes for light-emitting devices. These polyfluorenes, free from monoalkyl-substituted fluorene defects, demonstrated minimal green emission, a desirable property for such devices (Cho et al., 2007).

Photo-Induced Coupling Reactions

Photo-induced coupling reactions involving 9H-fluorene derivatives have been explored. For instance, the reaction of 9-fluorenylidenemalononitrile with 10-methyl-9,10-dihydroacridine under certain conditions produces a coupling product, expanding the potential applications in photochemistry (Jiang et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

9H-fluorene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)14(11)12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMULSUBOPFDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C#N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369266 | |

| Record name | 9H-fluorene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141606-44-2 | |

| Record name | 9H-fluorene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

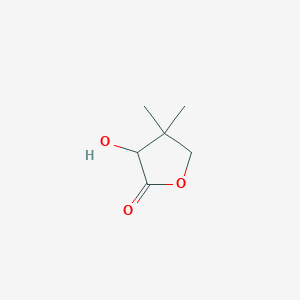

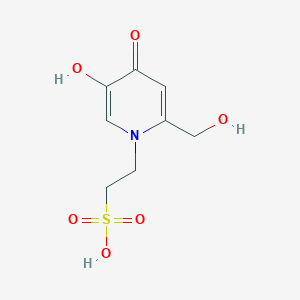

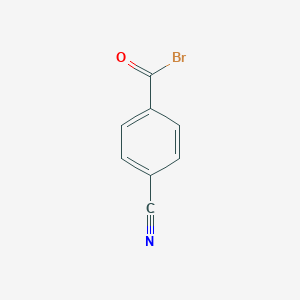

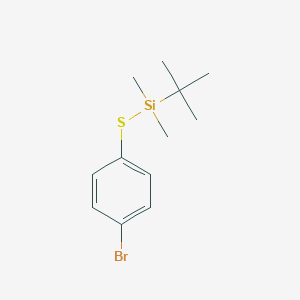

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

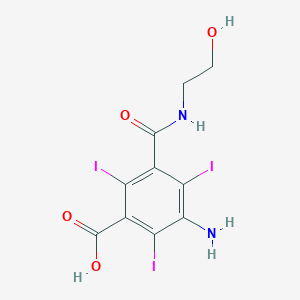

![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)

![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)

![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)

![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)